洛贝丁

科学研究应用

作用机制

生化分析

Biochemical Properties

Lobetyolin interacts with various enzymes and proteins, contributing to its biochemical reactions. It has shown activities against several types of cancer, notably gastric cancer . A significant biochemical reaction involves the down-regulation of glutamine metabolism by Lobetyolin, contributing to drug-induced apoptosis and tumor growth inhibition . Lobetyolin markedly reduces both mRNA and protein expression of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2) .

Cellular Effects

Lobetyolin has profound effects on various types of cells and cellular processes. In gastric cancer cells, Lobetyolin treatment suppresses the proliferative capacity in a concentration-dependent manner . It reduces the uptake of glutamine and downregulates the expression levels of ASCT2 . Lobetyolin induces the accumulation of reactive oxygen species (ROS) to attenuate mitochondria-mediated apoptosis via downregulation of ASCT2 expression .

Molecular Mechanism

Lobetyolin exerts its effects at the molecular level through various mechanisms. It promotes the phosphorylation of c-Myc and suppresses the phosphorylation of GSK3β and AKT in gastric cancer cells . The level of total Nrf2 protein is reduced after Lobetyolin treatment .

Temporal Effects in Laboratory Settings

Over time, Lobetyolin shows significant effects on cellular function in laboratory settings. It effectively restrains the growth of tumors in vivo . More studies are needed to further understand the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Lobetyolin vary with different dosages in animal models . It has been shown to suppress the proliferative capacity of gastric cancer cells in a concentration-dependent manner

Metabolic Pathways

Lobetyolin is involved in several metabolic pathways. It downregulates glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition

Transport and Distribution

Lobetyolin is transported and distributed within cells and tissues. It reduces the uptake of glutamine and downregulates the expression levels of ASCT2 in gastric cancer cells

准备方法

洛贝托林可以通过多种方法合成。 一种常见的方法是从党参的根部提取 . 合成路线通常涉及使用色谱技术分离化合物。 工业生产方法可能包括大规模提取和纯化过程,以获得高纯度洛贝托林 .

化学反应分析

洛贝托林经历了几种类型的化学反应,包括氧化、还原和取代反应 . 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物取决于所用条件和试剂。 例如,洛贝托林的氧化会导致各种氧化衍生物的形成 .

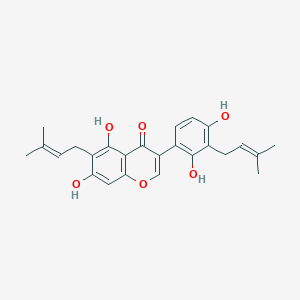

相似化合物的比较

属性

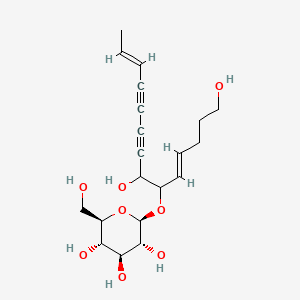

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14?,15?,16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUDYVKKPDZHS-UPPVCQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704871 | |

| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136085-37-5 | |

| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does lobetyolin exert its anti-cancer effects?

A1: Lobetyolin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast [] and colon cancer cells []. This effect is primarily mediated through the inhibition of glutamine metabolism, a process crucial for cancer cell survival and proliferation.

Q2: What is the specific target of lobetyolin in cancer cells?

A2: Research suggests that lobetyolin targets ASCT2 (SLC1A5) [, ], a transporter protein responsible for glutamine uptake into cells. By downregulating ASCT2, lobetyolin disrupts glutamine metabolism, leading to a decrease in essential metabolites and ultimately triggering apoptosis.

Q3: Are there other signaling pathways involved in lobetyolin's anti-cancer activity?

A3: Yes, studies indicate that lobetyolin's effect on ASCT2 is modulated by the p53 tumor suppressor protein []. Additionally, the AKT/GSK3β signaling pathway appears to play a role in lobetyolin-induced downregulation of both c-Myc, a protein involved in cell growth and proliferation, and ASCT2 [].

Q4: Is there any in vivo evidence supporting lobetyolin's anti-cancer potential?

A4: While in vivo studies are limited, one study demonstrated that lobetyolin exhibited anti-cancer properties in a mouse model, further supporting its potential as an anti-cancer agent [].

Q5: What is the molecular formula and weight of lobetyolin?

A5: Lobetyolin's molecular formula is C20H26O3, and its molecular weight is 314.41 g/mol.

Q6: Is there spectroscopic data available for lobetyolin?

A7: While specific spectroscopic data is not explicitly provided in the provided abstracts, various studies utilized HPLC (High-Performance Liquid Chromatography) [, , , , , ] and UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) [] for lobetyolin analysis, implying the availability of relevant spectroscopic information.

Q7: How is lobetyolin content determined in plant materials?

A8: HPLC is the primary analytical method used to determine lobetyolin content in Codonopsis pilosula and other plant materials [, , , , , ]. Various studies employed different mobile phases and detection wavelengths, suggesting method optimization for specific applications.

Q8: Are there any established quality control standards for lobetyolin?

A9: While lobetyolin is recognized as a quality marker for Codonopsis pilosula in the Chinese Pharmacopoeia, specific quantitative standards are still under investigation []. Researchers are exploring the correlation between lobetyolin content and other quality parameters, such as total polysaccharides and saponins, to develop comprehensive quality control measures for Codonopsis pilosula. [, ].

Q9: How do different cultivation and processing methods impact lobetyolin content?

A10: Research suggests that environmental factors, cultivation practices, and drying methods can significantly influence lobetyolin content in Codonopsis pilosula [, , , , , ]. For instance, the use of the plant growth regulator "Zhuanggenling" was found to decrease lobetyolin content []. Additionally, the stir-frying process used to prepare rice-processed Codonopsis Radix (RCR) leads to a decrease in lobetyolin content compared to the crude herb [].

Q10: Is there any information available regarding the pharmacokinetics of lobetyolin?

A11: A comparative pharmacokinetic study in rats indicated that lobetyolin exhibits low bioavailability after oral administration, suggesting potential challenges in its absorption or extensive metabolism []. Further research is needed to fully elucidate the ADME (absorption, distribution, metabolism, and excretion) profile of lobetyolin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate](/img/structure/B600489.png)